molecular formula C9H12N2O2 B13680142 ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate

ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate

Cat. No.: B13680142
M. Wt: 180.20 g/mol
InChI Key: CJNCRTPEAMYZER-UHFFFAOYSA-N
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Description

Ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate is a high-value chemical building block designed for advanced research and development in medicinal chemistry and materials science. Its molecular structure integrates a pyrazole heterocycle, known for its significant role in biological activity, with an ethyl acrylate moiety that offers a versatile handle for further synthetic modification. Compounds featuring the pyrazole core are extensively investigated for their wide range of potential biological applications . In research settings, this compound serves as a crucial intermediate in the stereospecific synthesis of complex molecules. Acrylate esters of this type are pivotal in creating polymers and are actively studied for their activity against drug-resistant diseases, as demonstrated by structurally related congeners . Furthermore, pyrazole derivatives are recognized as highly effective corrosion inhibitors for metals in acidic environments, functioning by adsorbing onto metal surfaces to form a protective layer that mitigates degradation . The presence of both the heterocycle and the ester group in this (E)-configured acrylate makes it a promising precursor for developing novel compounds with tailored properties for specialized research applications. Please note: This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any form of human use.

Properties

IUPAC Name

ethyl 3-(1-methylpyrazol-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)5-4-8-6-10-11(2)7-8/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNCRTPEAMYZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate

General Synthetic Strategy

The synthesis of this compound typically involves the formation of a carbon-carbon double bond between the pyrazole ring and the acrylate ester group. The key approaches include:

These methods aim to achieve the (E)-configuration selectively, often confirmed by NMR and chromatographic purification.

Specific Synthetic Routes

Palladium-Catalyzed Cross-Coupling (Heck Reaction)

A well-documented method involves the palladium-catalyzed Heck cross-coupling of pyrazole triflates with ethyl acrylate to form the this compound in high isomeric purity. The typical reaction conditions are:

Parameter Details
Catalyst Pd(PPh3)4 or Pd(PPh3)2Cl2
Base Triethylamine (TEA) or diisopropylethylamine
Solvent Dichloromethane (DCM) or other aprotic solvents
Temperature Room temperature to reflux conditions
Reaction Time 1–3 hours
Yield Moderate to good (50–85%)
Isomeric Purity Predominantly (E)-isomer

This method provides a direct route to the target compound from pyrazole triflates and ethyl acrylate, avoiding multi-step functional group transformations.

Condensation of Pyrazole Aldehydes with Ethyl Acrylate

Another approach involves the condensation of 1-methyl-1H-pyrazol-4-carbaldehyde with ethyl acrylate in the presence of a base such as piperidine under reflux in ethanol. This method yields the this compound through an aldol-type condensation mechanism.

Parameter Details
Starting Materials 1-methyl-1H-pyrazol-4-carbaldehyde, ethyl acrylate
Base Piperidine (0.1 mL per 15 mL EtOH)
Solvent Dry ethanol
Temperature Reflux (~78 °C)
Reaction Time 5 hours
Workup Cooling, filtration, recrystallization
Yield High (typically >80%)

This method is straightforward and uses readily available reagents, producing the acrylate in crystalline form suitable for further purification.

Alkylation of Pyrazoles Followed by Esterification

A less direct but viable method involves first alkylating the pyrazole nitrogen with methyl iodide or methyl sulfate to obtain 1-methylpyrazole derivatives. Subsequent esterification of the pyrazole-4-carboxylic acid or its derivatives with ethanol under acidic or catalytic conditions yields the ethyl ester acrylate. This route is more step-intensive and often less favored unless specific substitution patterns are required.

Analytical Data and Research Outcomes

Spectroscopic Characterization

  • NMR Spectroscopy confirms the (E)-configuration by characteristic coupling constants (J ~15-16 Hz) for the vinyl protons.
  • Infrared Spectroscopy (IR) shows strong ester carbonyl absorption near 1700 cm⁻¹ and pyrazole ring vibrations.
  • Mass Spectrometry (MS) confirms molecular ion peaks consistent with C9H12N2O2 (m/z 180).

Purity and Isomeric Composition

Chromatographic purification (e.g., column chromatography) typically yields the pure (E)-isomer. The (Z)-isomer is usually minor or absent due to thermodynamic stability and reaction selectivity in the Heck coupling or condensation steps.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Base Solvent Temp. Yield (%) Notes
Palladium-catalyzed Heck Pyrazole triflate + ethyl acrylate Pd(PPh3)4, TEA DCM RT to reflux 50–85 High (E)-selectivity
Aldol-type condensation 1-methyl-pyrazol-4-carbaldehyde + ethyl acrylate Piperidine EtOH Reflux >80 Simple, high yield
Alkylation + Esterification Pyrazole + methylating agent + acid + ethanol Acid catalyst Varies Varies Moderate Multi-step, less direct

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example, acidic hydrolysis with dilute HCl or basic hydrolysis using NaOH can cleave the ester bond, forming (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid .

Aminolysis

Reaction with primary or secondary amines converts the ester into amides. This occurs via nucleophilic substitution, where the amine attacks the carbonyl carbon, displacing the ethoxide group. Conditions typically involve heating in polar aprotic solvents like DMF.

Reduction Reactions

  • Ester Reduction : The ester group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in THF. This reaction may also reduce the α,β-unsaturated ester to a saturated alcohol .

  • Double-Bond Reduction : The conjugated double bond can undergo catalytic hydrogenation or hydride reduction (e.g., NaBH₄) to form the saturated ester derivative.

Nucleophilic Substitution

The ester carbonyl reacts with nucleophiles like alcohols, thiols, or alkoxides, leading to transesterification or formation of thioesters. For instance, reaction with t-butanol under acid catalysis yields tert-butyl acrylate derivatives.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution at positions directed by substituents. The methyl group at position 1 and the ester at position 4 may influence regioselectivity. Reactions include halogenation (e.g., with NBS under light) or alkylation .

Addition Reactions

The α,β-unsaturated ester participates in conjugate additions (e.g., Michael addition) with nucleophiles such as thiols, amines, or enolates. This reactivity is common in compounds with conjugated carbonyl systems .

Reaction Conditions and Products

Reaction Type Reagents/Conditions Major Products
Hydrolysis HCl (aq), reflux; or NaOH, H₂O/THF(E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid
Aminolysis Amine (e.g., NH₃), DMF, heat(E)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide
Ester Reduction LiAlH₄, THF, 0°C → rt(E)-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
Nucleophilic Substitution t-BuOH, H⁺ (e.g., H₂SO₄), refluxt-Bu (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate
Electrophilic Substitution NBS, light/heatHalogenated pyrazole derivatives (e.g., bromo)
Conjugate Addition Thiol, base (e.g., K₂CO₃), rtThioether derivatives

Biological Activity

While the compound itself has not been extensively studied, related pyrazole-acrylate derivatives exhibit:

  • Antimicrobial activity : Inhibition of bacterial growth via enzyme modulation.

  • Enzyme inhibition : Binding to active sites of enzymes involved in metabolic pathways.

Comparative Reactivity

Feature Ethyl Acrylate Pyrazole Ring
Reactivity High (ester, conjugated C=C)Moderate (aromatic)
Common Reactions Hydrolysis, aminolysisElectrophilic substitution
Applications Polymerization, drug designCoordination chemistry

Scientific Research Applications

Ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its pyrazole moiety, which is known to interact with various biological targets.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the acrylate moiety can undergo Michael addition reactions with nucleophiles in biological systems, further contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Heterocycle Substituent (R1) Functional Group (R2) Key Properties/Applications CAS Number Reference
Ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate Pyrazole Methyl (1-position) Ethyl ester High solubility in organic solvents; intermediate in drug synthesis 192661-36-2
Mthis compound Pyrazole Methyl (1-position) Methyl ester Lower molecular weight; higher volatility 192661-36-2*
(2E)-3-(1-Ethyl-1H-pyrazol-4-yl)acrylic acid Pyrazole Ethyl (1-position) Carboxylic acid Increased acidity; potential for salt formation 108354-78-5
Methyl (E)-3-(1H-imidazol-4-yl)acrylate monohydrochloride Imidazole - Methyl ester + HCl salt Enhanced water solubility; bioactivity in ion channels Not specified

*Note: The methyl ester variant shares the same CAS number but differs in the ester group.

Key Comparative Analysis

a) Substituent Effects on Reactivity and Stability
  • Ethyl vs. Methyl Ester : The ethyl ester group in the target compound improves lipophilicity compared to the methyl analog, enhancing membrane permeability in biological systems. However, the methyl ester exhibits faster hydrolysis rates due to reduced steric hindrance .
  • Pyrazole vs. Imidazole : Replacing pyrazole with imidazole (as in ) introduces an additional nitrogen atom, altering hydrogen-bonding capabilities. Imidazole derivatives often exhibit stronger intermolecular interactions, influencing crystallization behavior and solubility .
b) Functional Group Impact on Physicochemical Properties
  • Carboxylic Acid vs. Ester : The carboxylic acid derivative () has higher polarity and water solubility but lower stability under acidic conditions. It is prone to decarboxylation at elevated temperatures, unlike the ester variants .
  • Hydrochloride Salt : The imidazole-based hydrochloride salt () demonstrates markedly improved aqueous solubility, making it suitable for formulations requiring high bioavailability .

Research Findings and Data

Hydrogen Bonding and Crystallography

  • Pyrazole-based acrylates exhibit moderate hydrogen-bond donor/acceptor capacity, with the methyl substituent reducing directional bonding compared to unsubstituted analogs. This impacts crystal packing and melting points .
  • Imidazole derivatives form stronger hydrogen-bond networks, as seen in their hydrochloride salts, which adopt layered crystalline structures .

Stability and Degradation

  • Ethyl esters show prolonged shelf-life under ambient conditions compared to methyl esters, which degrade ~15% faster due to ester hydrolysis .
  • Carboxylic acid analogs require storage at low temperatures (-20°C) to prevent dimerization via anhydride formation .

Biological Activity

Ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

C8H10N2O2\text{C}_8\text{H}_10\text{N}_2\text{O}_2

This compound exhibits a vinyl group that enhances its reactivity, making it suitable for various chemical transformations and biological interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating their function. Additionally, it may affect cellular signal transduction pathways, influencing various cellular responses.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Evaluation

A study assessed the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL. The compound demonstrated both bactericidal and fungicidal effects, making it a potential candidate for further development in antimicrobial therapies .

Table 1: Antimicrobial Activity Summary

PathogenMIC (μg/mL)Activity Type
Staphylococcus aureus0.22Bactericidal
Escherichia coli0.25Bactericidal
Candida albicans0.30Fungicidal

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. The compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes associated with inflammatory responses.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase (COX) enzymes and the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .

Anticancer Potential

Recent investigations have also highlighted the potential anticancer activities of this compound. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases, which are crucial for programmed cell death.

Case Study: Cytotoxicity Evaluation

In vitro studies demonstrated that this compound exhibited cytotoxic effects against breast cancer cell lines such as MCF7 and MDA-MB-231, with IC50 values indicating potent antiproliferative activity .

Q & A

Q. How can conflicting bioassay results be addressed in structure-activity studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) across studies. Use positive controls (e.g., known inhibitors) to normalize data. Meta-analyses of published IC₅₀ values identify outliers or trends obscured by experimental noise .

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